molecular formula C20H25NO4S2 B12145693 2-{5-[(4-Octyloxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

2-{5-[(4-Octyloxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B12145693
M. Wt: 407.6 g/mol
InChI Key: WPUPDEUWSGIFDA-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(4-Octyloxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiazolidinone ring, a phenyl group with an octyloxy substituent, and an acetic acid moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Octyloxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid typically involves multiple steps:

    Formation of the Thiazolidinone Ring: The initial step involves the condensation of a thioamide with a carbonyl compound to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Phenyl Group: The phenyl group with an octyloxy substituent is introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of phenol with 1-bromooctane in the presence of a Lewis acid catalyst like aluminum chloride.

    Methylene Bridge Formation: The methylene bridge is formed by reacting the thiazolidinone intermediate with the octyloxyphenyl derivative under basic conditions.

    Acetic Acid Moiety Addition: Finally, the acetic acid group is introduced through a nucleophilic substitution reaction, typically using chloroacetic acid in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-Octyloxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety, to form esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; in the presence of bases like pyridine or triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Esters, amides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-{5-[(4-Octyloxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is studied for its potential as an enzyme inhibitor. Its thiazolidinone ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

Medically, this compound is investigated for its anti-inflammatory and anticancer properties. The presence of the thiazolidinone ring and the phenyl group with an octyloxy substituent contributes to its biological activity, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{5-[(4-Octyloxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with specific molecular targets. The thiazolidinone ring can form hydrogen bonds and hydrophobic interactions with enzymes, inhibiting their activity. The phenyl group with the octyloxy substituent enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
  • 2-{5-[(4-Ethoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
  • 2-{5-[(4-Butoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Uniqueness

The uniqueness of 2-{5-[(4-Octyloxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid lies in its octyloxy substituent, which significantly enhances its lipophilicity and potential biological activity compared to similar compounds with shorter alkoxy chains. This makes it a more effective candidate for applications requiring high membrane permeability and interaction with hydrophobic targets.

Properties

Molecular Formula

C20H25NO4S2

Molecular Weight

407.6 g/mol

IUPAC Name

2-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C20H25NO4S2/c1-2-3-4-5-6-7-12-25-16-10-8-15(9-11-16)13-17-19(24)21(14-18(22)23)20(26)27-17/h8-11,13H,2-7,12,14H2,1H3,(H,22,23)/b17-13-

InChI Key

WPUPDEUWSGIFDA-LGMDPLHJSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.